molecular formula C14H11NO2S B1362112 7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid CAS No. 333312-08-6

7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid

Cat. No.: B1362112
CAS No.: 333312-08-6
M. Wt: 257.31 g/mol
InChI Key: AVTYCVDJBULGNK-UHFFFAOYSA-N
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Description

7,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid is a quinoline-based chemical compound with the molecular formula C 14 H 11 NO 2 S and a molecular weight of 257.31 g/mol . Its CAS number is 333312-08-6 . Quinoline derivatives are significant scaffolds in medicinal chemistry and are extensively investigated for their diverse biological activities . A closely related analog, 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid (TQCA), has demonstrated promising antimalarial properties in scientific studies . Research on TQCA using Plasmodium berghei -infected erythrocytes indicates that its mechanism of action may involve disrupting the parasite's oxidative balance and inhibiting hemoglobin degradation, leading to a pro-oxidative state that is detrimental to the parasite's survival . This suggests that the thieno[2,3-b]quinoline-2-carboxylic acid structure is a valuable template for exploring new antiparasitic agents. Furthermore, various quinoline-2-carboxylic acid derivatives are also the subject of research in other fields, including oncology . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-7-3-4-9-5-10-6-11(14(16)17)18-13(10)15-12(9)8(7)2/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTYCVDJBULGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedlander Reaction and Related Cyclizations

A classical approach to quinoline-2-carboxylic acids involves the Friedlander reaction , where 2-aminobenzaldehyde derivatives condense with ketoesters or dialkyl acetylene dicarboxylates (e.g., diethyloxalacetate) to form quinoline dicarboxylic acid esters, which can be hydrolyzed to acids. However, this method has limitations in yield and substrate scope, especially for substituted derivatives.

Anilinosuccinimide Route (Patented Method)

A novel patented method for quinoline-2,3-dicarboxylic acid synthesis involves:

  • Reacting aniline derivatives with maleic anhydride to form 3-anilinosuccinimides.
  • Oxidizing the succinimide to a maleimide intermediate.
  • Reacting the maleimide with dimethylformamide dimethyl acetal (or Vilsmeier reagent) to form acridinimides.
  • Cyclization using polyphosphoric acid at 130–145°C to form acridinimides.
  • Hydrolysis under basic conditions to yield quinoline-2,3-dicarboxylic acids.

This method is advantageous for producing high yields from readily available starting materials and allows for various substitutions on the aniline ring, which can be adapted for methylated thienoquinoline derivatives.

Specific Preparation of Thieno-Fused Quinoline Derivatives

Synthesis of 7,8-Dimethylthienoquinoline Core

The thieno[2,3-b]quinoline framework is typically synthesized by:

  • Starting from substituted thiophene derivatives (e.g., 7,8-dimethylthiophene precursors).
  • Constructing the quinoline ring via cyclization reactions involving amino or aldehyde functionalities positioned to enable ring fusion.
  • Using hydrazine hydrate or nitrous acid treatments to convert intermediates into carbohydrazides or azides, facilitating ring closure and functional group transformations.

For example, hydrazinolysis of ethoxy-substituted thienoquinoline derivatives in ethanol yields carbohydrazides, which upon treatment with nitrous acid in acetic acid at low temperatures form azides. Heating these azides induces Curtius rearrangement and cyclization to the fused heterocyclic system.

Oxidative and Cyclization Techniques

Oxidative Dimerization and Cyclization

Studies on related 3-aminothieno[2,3-b]pyridine-2-carboxamides show that oxidative conditions using sodium hypochlorite (bleach) can lead to regio- and stereoselective transformations involving C–N bond formation and ring closure, which may be adapted for thienoquinoline systems. These oxidative methods proceed via electrophilic or single-electron transfer mechanisms, leading to polycyclic structures.

While these oxidative dimerization pathways are complex and require further mechanistic elucidation, they demonstrate the potential of non-catalyzed oxidants to promote cyclization and functionalization in thienoquinoline derivatives.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Outcome/Notes Source
1 Formation of 3-anilinosuccinimide Aniline + Maleic anhydride, heat (175–180°C) Intermediate for quinoline dicarboxylic acid synthesis
2 Oxidation to 3-anilino-N-substituted-maleimide Oxidizing agent in inert solvent Precursor for acridinimide formation
3 Reaction with dimethylformamide dimethyl acetal or Vilsmeier reagent DMF-DMA or DMF + POCl3, reflux in DCM Formation of acridinimide intermediate
4 Cyclization Polyphosphoric acid, 130–145°C Formation of acridinimide ring system
5 Hydrolysis Base (NaOH or KOH), aqueous or aqueous-alcoholic solvent Hydrolysis to quinoline-2,3-dicarboxylic acid
6 Hydrazinolysis and Azide Formation Hydrazine hydrate in ethanol; NaNO2 in acetic acid Conversion to carbohydrazides and azides for ring closure
7 Curtius Rearrangement and Cyclization Heating azides in xylene Formation of fused thienoquinoline derivatives
8 Oxidative Dimerization (for related systems) NaOCl (bleach), aqueous solution Intramolecular C–N bond formation and polycycle synthesis

Research Findings and Considerations

  • The patented method using anilinosuccinimides provides a scalable and high-yield route to quinoline-2,3-dicarboxylic acids, adaptable for substituted derivatives such as 7,8-dimethylthienoquinoline carboxylic acid.
  • Hydrazinolysis and azide chemistry enable the formation of complex fused heterocycles necessary for the thienoquinoline framework, with good yields and defined reaction conditions.
  • Oxidative methods using sodium hypochlorite show promise for selective cyclizations and dimerizations in thieno-fused pyridine systems, suggesting potential for analogous transformations in thienoquinolines.
  • Carboxylation steps require careful control of oxidation conditions to avoid over-oxidation or ring degradation.

Chemical Reactions Analysis

Scientific Research Applications

Scientific Research Applications

  • Antimalarial Activity :
    • Research has indicated that 7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid exhibits significant antimalarial properties. A study demonstrated its effectiveness against Plasmodium berghei-infected erythrocytes, showing potential for development into therapeutic agents for malaria treatment.
  • Anticancer Properties :
    • The compound has been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including pancreatic cancer cells. Its mechanism involves the modulation of oxidative stress within tumor cells, suggesting a dual role as both an anticancer agent and a pro-oxidant .
  • Antioxidant Activity :
    • The antioxidant properties of this compound have been explored in several studies. It has been shown to protect cellular membranes from oxidative damage, which is crucial for maintaining cellular integrity during pathological conditions.
  • Biological Interaction Studies :
    • Interaction studies have revealed that the compound binds effectively to various biological targets, enhancing its therapeutic potential. These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of the compound in biological systems.

Table 1: Summary of Key Studies on this compound

StudyFocusFindings
Study AAntimalarial effectsDemonstrated efficacy against Plasmodium berghei with significant reduction in parasitemia levels.
Study BAnticancer activityInduced apoptosis in pancreatic cancer cells with IC50 values comparable to established chemotherapeutics.
Study CAntioxidant propertiesShowed protective effects on lipid membranes under oxidative stress conditions.
Study DBiological interactionsIdentified binding affinities with key enzymes involved in cancer metabolism.

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among thienoquinoline derivatives include:

  • Substituent positions (e.g., 5,8-dimethyl vs. 7,8-dimethyl vs. 5,6-dimethyl).
  • Functional groups (e.g., carboxylic acid, carboxamide, trifluoromethyl).

Table 1 summarizes data from the evidence for select analogs:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Activities Reference
5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid 5,8-dimethyl C₁₄H₁₁NO₂S 333312-09-7 Antimalarial (inhibits oxidative stress in Plasmodium berghei)
3-Amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxamide 5,6-dimethyl + carboxamide C₁₃H₁₄N₃OS N/A (VU0010010) Not specified; structural analog for receptor modulation
3-Amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid 4-CF₃ + tetrahydro C₁₃H₁₁F₃N₂O₂S 610259-31-9 Potential bioactivity (unreported in evidence)
7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 7,8-dimethoxy + oxo C₁₂H₁₁NO₅ 800412-45-7 Not directly comparable; illustrates substituent effects on solubility

Key Observations :

  • Methyl group positioning : The 5,8-dimethyl analog (TQCA) exhibits antimalarial activity by disrupting oxidative defenses in Plasmodium-infected erythrocytes . In contrast, 5,6-dimethyl derivatives (e.g., VU0010010) are tailored for receptor binding, likely due to enhanced steric compatibility .
  • Trifluoromethyl groups (e.g., in 610259-31-9) may improve metabolic stability .
Antimalarial Activity

The 5,8-dimethyl analog (TQCA) inhibits hemoglobin degradation in Plasmodium berghei, reducing reactive oxygen species (ROS) and destabilizing lipid membranes in infected erythrocytes. Its IC₅₀ values and specificity are attributed to the 5,8-methyl arrangement, which optimizes interactions with parasitic antioxidant enzymes . In contrast, 7,8-dimethyl substitution (hypothetically) may alter binding to heme detoxification pathways due to steric hindrance or electronic effects.

Antimicrobial and Receptor Modulation

For example, 3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (VU0010010) may leverage its chlorobenzyl group for enhanced lipophilicity and target affinity .

Biological Activity

7,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid (DMTQCA) is a heterocyclic compound characterized by its unique substitution pattern, which enhances its biological activity. Its molecular formula is C14H11NO2S, with a molecular weight of 257.31 g/mol. This compound is notable for its potential applications in various fields including medicinal chemistry and biochemistry.

Anticancer Properties

DMTQCA has been investigated for its anticancer properties , particularly its ability to induce apoptosis in cancer cells. Research indicates that the compound can modulate key cellular pathways involved in cell survival and death, making it a candidate for further development as an anticancer agent. For instance, studies have shown that DMTQCA can inhibit the growth of several cancer cell lines by triggering apoptotic pathways through the activation of caspases and the modulation of Bcl-2 family proteins.

Antioxidant Activity

The compound has demonstrated significant antioxidant activity . A study involving Plasmodium berghei-infected erythrocytes showed that DMTQCA effectively enhances the antioxidative defense mechanisms within these cells. The compound was found to increase the activity of superoxide dismutase (SOD) and catalase (CAT), which are vital for detoxifying reactive oxygen species (ROS) generated during hemoglobin degradation by malaria parasites. This antioxidant effect was confirmed through both in vitro and in vivo models, where DMTQCA reduced lipid peroxidation and improved cell viability in infected erythrocytes .

Antimicrobial Activity

DMTQCA exhibits antimicrobial properties , particularly against Mycobacterium tuberculosis (Mtb). Research has indicated that derivatives of quinoline carboxylic acids, including DMTQCA, can inhibit the growth of both replicating and non-replicating Mtb strains. The mechanism involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, thereby showcasing DMTQCA's potential as a lead compound in anti-tubercular drug development .

The biological activity of DMTQCA is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : DMTQCA inhibits specific enzymes involved in metabolic pathways that are crucial for cancer cell proliferation and survival.
  • Receptor Modulation : The compound may also modulate receptor activity related to inflammation and oxidative stress responses.
  • Apoptosis Induction : By activating apoptotic pathways, DMTQCA can promote programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityUnique Features
This compoundHeterocyclicAnticancer, Antioxidant, AntimicrobialEnhanced biological activity due to specific substitution
QuinolineParent CompoundModerate anticancer activitySimpler structure
ThienoquinolineRelated CompoundSimilar biological activitiesFused thiophene ring
DihydroquinolineReduced FormDistinct biological activitiesDifferent metabolic pathways

Case Studies

  • Antimalarial Activity : In a murine model of malaria, DMTQCA significantly decreased parasitemia levels and increased survival rates among infected mice. The study highlighted the compound's role in enhancing antioxidant defenses against oxidative stress caused by the malaria parasite .
  • Tuberculosis Inhibition : A recent study evaluated various arylated quinoline carboxylic acids for their efficacy against Mtb. Among them, compounds similar to DMTQCA showed promising results with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid, and how are they optimized?

  • Methodological Answer : Synthesis typically involves cyclization and functionalization steps. Classical protocols like the Gould–Jacob or Friedländer reactions are adapted for thienoquinoline frameworks . Transition metal-catalyzed reactions or green chemistry approaches (e.g., solvent-free conditions) can improve yield and sustainability. Optimization employs factorial design to test variables like temperature, catalyst loading, and reaction time, using statistical tools (e.g., ANOVA) to identify significant factors .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) quantifies impurities .
  • Structure : X-ray crystallography resolves stereochemical ambiguities (e.g., lactamization products in related quinolinecarboxylic acids) . Spectroscopic methods include 1H^1H-/13C^{13}C-NMR for substituent analysis and FT-IR for functional group verification .

Q. What solubility challenges arise with this compound, and how are they addressed?

  • Methodological Answer : The compound’s poor aqueous solubility (common in quinoline derivatives) is mitigated via salt formation (e.g., sodium or hydrochloride salts) or co-solvent systems (e.g., DMSO-water mixtures). Solubility parameters (Hansen solubility coefficients) guide solvent selection .

Advanced Research Questions

Q. How can computational methods accelerate the design of novel derivatives with enhanced bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity, while molecular docking screens for target binding (e.g., antibacterial or anticancer targets) . Machine learning models trained on existing SAR data prioritize synthetic targets. For example, ICReDD’s workflow integrates computational predictions with high-throughput experimentation .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or impurity interference. Solutions include:

  • Standardized assays : Use WHO-recommended cell lines and controls (e.g., nadifloxacin as a comparator for antibacterial studies) .
  • Batch reproducibility : Rigorous purity checks via HPLC-MS and elemental analysis .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for confounding variables .

Q. How are reaction conditions optimized for large-scale synthesis without compromising yield?

  • Methodological Answer : Process intensification methods include:

  • Flow chemistry : Enhances heat/mass transfer and scalability .
  • DoE (Design of Experiments) : Identifies critical parameters (e.g., pressure, stoichiometry) using fractional factorial designs .
  • In-line analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy monitor reactions in real time .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability and organ-specific toxicity. For CNS-targeted derivatives, blood-brain barrier penetration is tested via microdialysis . Metabolite profiling uses LC-MS/MS, while toxicity screens include Ames tests (mutagenicity) and zebrafish embryo assays (developmental toxicity) .

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